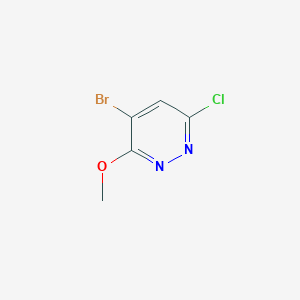
4-Bromo-6-chloro-3-methoxypyridazine
Overview
Description
4-Bromo-6-chloro-3-methoxypyridazine is a synthetic organic compound . It belongs to the class of heterocyclic compounds known as pyridazines.
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloro-3-methoxypyridazine is represented by the InChI code1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 . This indicates that the compound has a molecular weight of 223.46 . Physical And Chemical Properties Analysis
4-Bromo-6-chloro-3-methoxypyridazine is a powder with a molecular weight of 223.46 . It is stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthetic Routes and Precursors
Researchers have developed efficient synthetic routes for related pyridazine compounds, highlighting the versatility of halogenated and methoxylated pyridazines in organic synthesis. For instance, the synthesis of 3-chloro-5-methoxypyridazine and related compounds showcases the strategic use of halogenated pyridazines as intermediates for generating more complex molecules (Bryant, Kunng, & South, 1995). Another study presented a practical 2,3-pyridyne precursor for regioselective reactions (Walters, Carter, & Banerjee, 1992).
Molecular Transformations and Activities
The transformation of pyridazine derivatives into various functional molecules has been explored, with some derivatives showing bacteriostatic or tuberculostatic activity, indicating the potential for developing novel antimicrobial agents (Miszke et al., 2008). Another study focused on the structural and vibrational analysis of 3-chloro-6-methoxypyridazine, providing insights into its spectroscopic properties and electronic structure (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Pharmacological Research
- Drug Design and Synthesis: Although the focus is not directly on drug use and dosage, the synthesis and modification of pyridazine derivatives for pharmacological applications underline the chemical's utility in drug discovery. One study detailed the synthesis of dopamine and serotonin receptor antagonists, showcasing the role of pyridazine derivatives in the design of receptor-specific drugs (Hirokawa, Horikawa, & Kato, 2000).
Materials Science
- Electrochemical Applications: The development of an electrochemical method for preparing aryl- and heteroarylpyridazines via nickel-catalyzed cross-coupling reactions illustrates the potential of pyridazine derivatives in materials science, particularly in the synthesis of functional materials (Sengmany et al., 2007).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-bromo-6-chloro-3-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKEMKLLDTJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-3-methoxypyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)


![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)






